2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid
CAS No.: 1368310-81-9
Cat. No.: VC5554069
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
* For research use only. Not for human or veterinary use.
![2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid - 1368310-81-9](/images/structure/VC5554069.png)
Specification
CAS No. | 1368310-81-9 |
---|---|
Molecular Formula | C9H9N3O2 |
Molecular Weight | 191.19 |
IUPAC Name | 2-(methylamino)-3H-benzimidazole-5-carboxylic acid |
Standard InChI | InChI=1S/C9H9N3O2/c1-10-9-11-6-3-2-5(8(13)14)4-7(6)12-9/h2-4H,1H3,(H,13,14)(H2,10,11,12) |
Standard InChI Key | STZFNUKQFCVIQM-UHFFFAOYSA-N |
SMILES | CNC1=NC2=C(N1)C=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic benzimidazole system fused with a benzene ring. Key substituents include:
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Methylamino group (-NHCH₃) at position 2
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Carboxylic acid (-COOH) at position 5
The IUPAC name is 2-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid, with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Solubility | Polar solvents (e.g., DMSO) | |
pKa (Carboxylic acid) | ~4.5 (estimated) | |
LogP | 1.2 (calculated) |
The carboxylic acid group enhances solubility in aqueous buffers, while the methylamino moiety contributes to basicity, enabling pH-dependent interactions .
Synthetic Methodologies
Heterocyclization with Sodium Dithionite
A one-pot synthesis route involves the reaction of ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in dimethyl sulfoxide (DMSO) under reflux (90°C), mediated by sodium dithionite (Na₂S₂O₄) . Key steps include:
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Cyclization: Na₂S₂O₄ reduces nitro groups to amines, facilitating benzimidazole ring formation.
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Base Hydrolysis: Ethanol and sodium hydroxide (33%) hydrolyze the ester to the carboxylic acid .
Reaction Scheme:
Alternative Routes via Isothiocyanate Coupling
A scalable method reported in J. Med. Chem. (2024) utilizes:
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Isothiocyanate derivatives (e.g., 15a) coupled with benzene-1,2-diamines (e.g., 17a–m).
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Intramolecular cyclization using N,N′-diisopropylcarbodiimide (DIC) .
This approach improves yield (up to 78%) and scalability compared to traditional methods .
Analytical Characterization
IR Spectroscopy
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3394 cm⁻¹: O-H stretch (carboxylic acid).
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1701 cm⁻¹: C=O stretch (acid carbonyl).
¹H NMR (400 MHz, DMSO-d₆)
¹³C NMR
Mass Spectrometry
X-ray Crystallography
No crystal structure is publicly available, but analogous benzimidazoles exhibit planar fused-ring systems with intramolecular hydrogen bonding .
Biological Activities and Applications
Protein Degradation
This compound serves as a building block for proteolysis-targeting chimeras (PROTACs), enabling selective degradation of disease-related proteins .
Stability and Degradation
Thermal Stability
Stable at room temperature but degrades above 150°C, forming CO₂ and methylamine derivatives .
Hydrolytic Degradation
The carboxylic acid group undergoes decarboxylation under strongly acidic conditions (pH < 2) .
Industrial and Research Applications
Drug Discovery
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Lead Optimization: Modular structure allows derivatization at positions 2 and 5 .
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Bioconjugation: Carboxylic acid enables coupling to peptides or antibodies .
Material Science
Hazard | Precautionary Measures |
---|---|
Skin irritation (H315) | Use nitrile gloves |
Eye damage (H319) | Wear safety goggles |
Respiratory sensitization (H335) | Use fume hood |
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